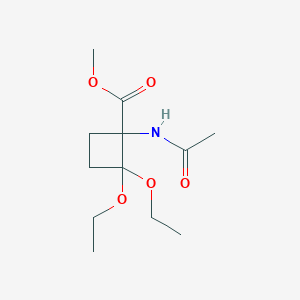
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.299 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with acetamido and diethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate typically involves the reaction of 2-acetamidoacrylic acid methyl ester with 1,1-diethoxyethene under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Cyclobutanecarboxylic acid, 1-(acetylamino)-2,2-diethoxy-, methyl ester
- 1-acetamido-2,2-diethoxycyclobutane-1-carboxylic acid methyl ester
Comparison: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. Its diethoxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
620958-14-7 |
|---|---|
Fórmula molecular |
C12H21NO5 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-12(18-6-2)8-7-11(12,10(15)16-4)13-9(3)14/h5-8H2,1-4H3,(H,13,14) |
Clave InChI |
BTHXMEKLFFQGDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCC1(C(=O)OC)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



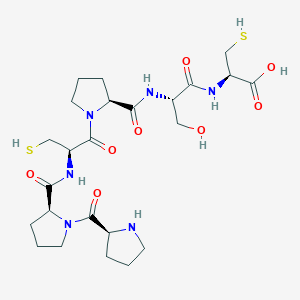
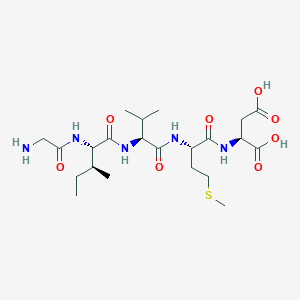

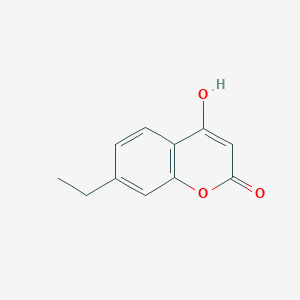
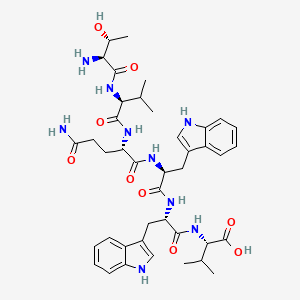
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
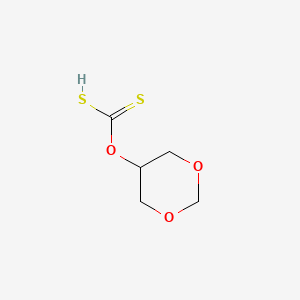
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
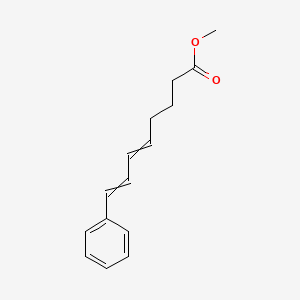
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
